

A Comparative Guide to IMP-1575 and Other Hedgehog Acyltransferase (HHAT) Inhibitors

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Compound of Interest

Compound Name: IMP-1575

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This guide provides a comprehensive comparison of **IMP-1575** with other known inhibitors of Hedgehog acyltransferase (HHAT), a key enzyme in the Hedgehog (Hh) signaling pathway. The aberrant activation of the Hh pathway is implicated in the development and progression of various cancers, making HHAT a compelling target for therapeutic intervention.^{[1][2][3]} This document summarizes the performance of these inhibitors, supported by experimental data, and details the methodologies of key experiments to aid in the evaluation and selection of compounds for research and development.

Performance Comparison of HHAT Inhibitors

IMP-1575 has emerged as a highly potent and selective HHAT inhibitor.^[4] Its performance, along with other notable inhibitors, is summarized below. The data highlights the superior potency of **IMP-1575** in both biochemical and cellular assays.

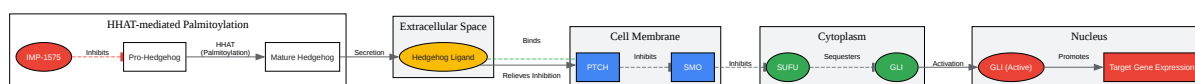
Inhibitor	Target	Ki (nM)	IC50 (μM) (Biochemical Assay)	IC50 (μM) (Cellular Assay)	Notes
IMP-1575	HHAT	38[4]	0.75 (Acyl-cLIP assay) [5]	0.076 (SHH-YnPal labeling)[5]	Potent competitive inhibitor of Pal-CoA.[4] [5]
RUSKI-201	HHAT	Not Reported	0.73 (in cells) [2][6]	4.8 - 8.5 (signaling in various cell lines)[6]	On-target cellular activity with low cytotoxicity.[2]
RUSKI-43	HHAT	Not Reported	Not Reported	Not Reported	Exhibits significant off-target cytotoxicity, limiting its utility as a specific probe.[2][6]
Other Analogs	HHAT	Not Reported	Various (low- to sub-μM)[5]	Various (nM to μM)[5]	A comprehensive SAR study of 50 analogs has been conducted.[1] [5]

Signaling Pathways and Experimental Workflows

To understand the context of HHAT inhibition, it is crucial to visualize the Hedgehog signaling pathway and the experimental workflows used to assess inhibitor activity.

Hedgehog Signaling Pathway

The Hedgehog signaling pathway is initiated by the binding of a Hedgehog ligand (e.g., Sonic Hedgehog, SHH) to its receptor Patched (PTCH). This binding relieves the inhibition of Smoothened (SMO), leading to a signaling cascade that culminates in the activation of GLI transcription factors and the expression of target genes. HHAT is responsible for the N-terminal palmitoylation of Hedgehog proteins, a critical step for their signaling activity.[2][3]

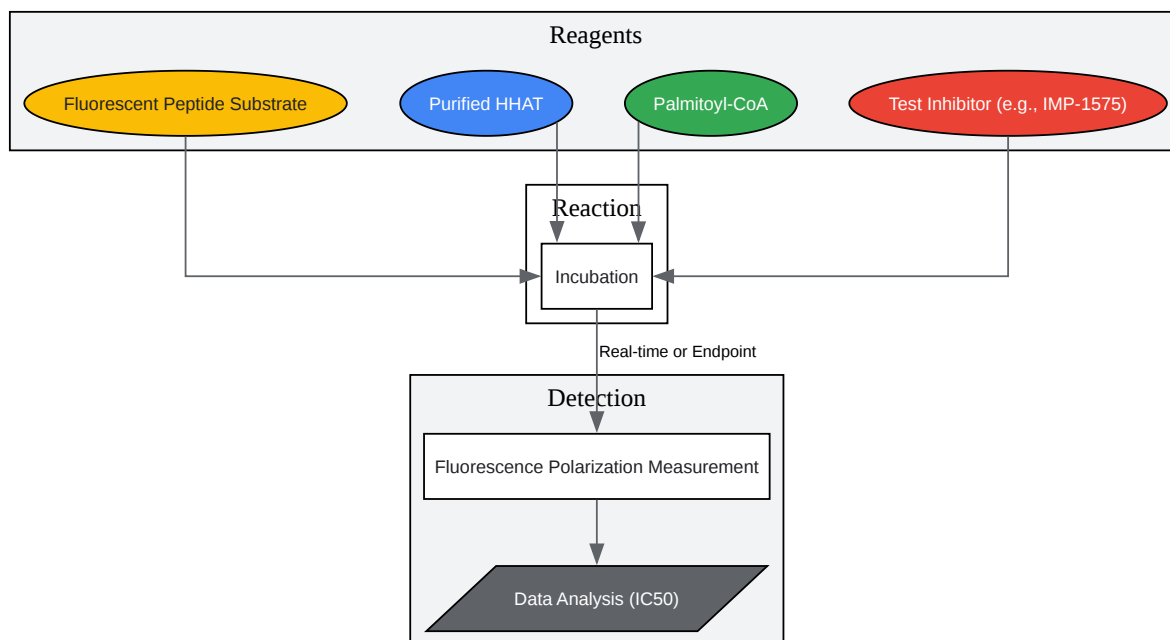


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Caption: Hedgehog signaling pathway and the role of HHAT.

Experimental Workflow: Acyl-cLIP Assay

The acylation-coupled lipophilic induction of polarization (acyl-cLIP) assay is a high-throughput biochemical method used to measure the enzymatic activity of HHAT and assess the potency of its inhibitors.[5]

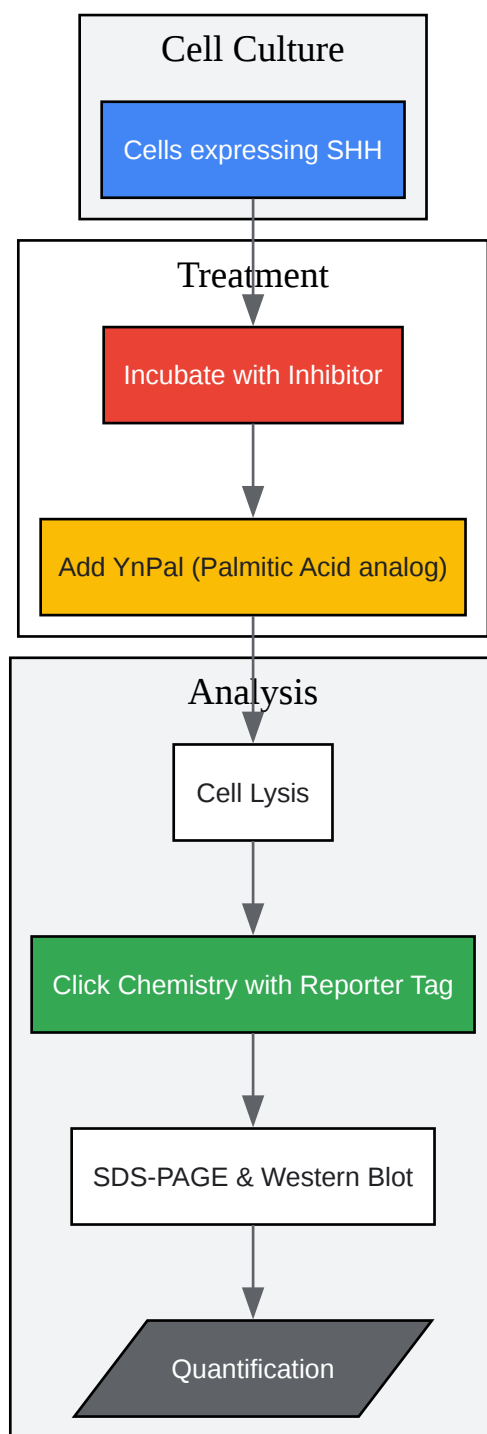


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Caption: Workflow for the acyl-cLIP biochemical assay.

Experimental Workflow: Cellular HHAT Activity Assay

A common method to assess HHAT activity within a cellular context involves metabolic labeling with a bio-orthogonal palmitic acid analog, such as YnPal, followed by click chemistry and detection.



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